An In-depth Technical Guide to the Synthesis of Cyanoacetohydrazide from Ethyl Cyanoacetate
An In-depth Technical Guide to the Synthesis of Cyanoacetohydrazide from Ethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyanoacetohydrazide from ethyl cyanoacetate. Cyanoacetohydrazide is a versatile precursor in the synthesis of various heterocyclic compounds, making it a valuable building block in medicinal chemistry and drug development.[1][2][3][4][5][6] This document details the reaction, experimental protocols, and key data associated with this synthesis.
Reaction Overview
The synthesis of cyanoacetohydrazide from ethyl cyanoacetate is a straightforward nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of an ethanol molecule to yield the final product, cyanoacetohydrazide. The reaction is typically carried out in an alcohol-based solvent at reduced temperatures to control the reaction rate and minimize side products.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of cyanoacetohydrazide.
| Parameter | Value | Reference |
| Molecular Formula | C₃H₅N₃O | [7][8] |
| Molecular Weight | 99.09 g/mol | [7][8] |
| Melting Point | 108-110 °C | [9][10] |
| Typical Yield | ~90% | [1] |
| Appearance | White to light yellow crystalline powder | [8] |
| Purity | >97.0% | [8][9] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of cyanoacetohydrazide based on established literature procedures.[1][2][11]
3.1. Materials and Equipment
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Ethyl cyanoacetate
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Hydrazine hydrate (99%)
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Ethanol or Methanol
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Büchner funnel and filter paper
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Beakers
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Recrystallization apparatus
3.2. Synthesis Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1 equivalent) in ethanol (or methanol) at a concentration of approximately 0.5 M.
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Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
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Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution of ethyl cyanoacetate using a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
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Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. A white precipitate of cyanoacetohydrazide will form.
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Isolation of Product: Isolate the crude product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.
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Drying: Dry the product in a desiccator or under vacuum to a constant weight.
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Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol or methanol. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations
4.1. Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of cyanoacetohydrazide.
4.2. Experimental Workflow
The diagram below outlines the general workflow for the laboratory synthesis of cyanoacetohydrazide.
References
- 1. researchgate.net [researchgate.net]
- 2. Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyanoacetohydrazide | CymitQuimica [cymitquimica.com]
- 9. Cyanoacetohydrazide 140-87-4 | TCI AMERICA [tcichemicals.com]
- 10. Cyanoacetohydrazide | 140-87-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
